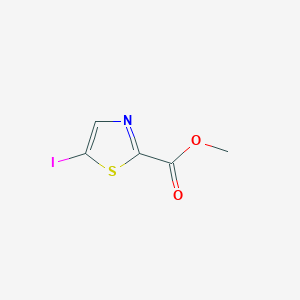![molecular formula C12H17BrClN B15296779 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a cyclobutyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring. One common method includes the cyclization of a suitable precursor in the presence of a strong acid or base. The bromophenyl group is then introduced via a bromination reaction, often using bromine or a brominating agent under controlled conditions. Finally, the methanamine group is added through a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Sodium hydroxide, ammonia, solvents like ethanol or water.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and receptor interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to changes in cellular functions, such as gene expression, protein synthesis, and metabolic processes .
Comparación Con Compuestos Similares
- 1-[1-(4-Bromophenyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine hydrochloride
- 1-[1-(4-Fluorophenyl)cyclobutyl]methanamine hydrochloride
Comparison: 1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C12H17BrClN |
|---|---|
Peso molecular |
290.63 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)-2-methylcyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-9-6-7-12(9,8-14)10-2-4-11(13)5-3-10;/h2-5,9H,6-8,14H2,1H3;1H |
Clave InChI |
ZGNZIWYFZYJHRT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC1(CN)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B15296696.png)





![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-tert-butylpiperidine-2-carboxylic acid](/img/structure/B15296734.png)



![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidin-4-yl)oxy]acetic acid](/img/structure/B15296775.png)

